molecular formula C13H17NO4 B14815817 3-Tert-butoxy-4-cyclopropoxypicolinic acid

3-Tert-butoxy-4-cyclopropoxypicolinic acid

Cat. No.: B14815817
M. Wt: 251.28 g/mol
InChI Key: UBOGBWNTFVPGSW-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-cyclopropoxypicolinic acid typically involves the introduction of tert-butoxy and cyclopropoxy groups to a picolinic acid derivative. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide as starting materials. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxypicolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and inhibiting their function. This disruption can affect various cellular processes, including viral replication and cell homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butoxy)propionic acid
  • tert-Butyloxycarbonyl-protected amino acids
  • Cyclopropyl derivatives

Uniqueness

3-Tert-butoxy-4-cyclopropoxypicolinic acid is unique due to its combination of tert-butoxy and cyclopropoxy groups attached to a picolinic acid core. This structure provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-11-9(17-8-4-5-8)6-7-14-10(11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

UBOGBWNTFVPGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1C(=O)O)OC2CC2

Origin of Product

United States

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